molecular formula C12H12BrNOS B2715955 4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide CAS No. 26019-12-5

4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide

Cat. No.: B2715955
CAS No.: 26019-12-5
M. Wt: 298.2
InChI Key: XCQYOFYIZOJBLK-UHFFFAOYSA-M
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Description

“4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide” is a chemical compound . It contains a pyridinium core, which is a six-membered ring with one nitrogen atom and a positive charge. Attached to this core is a 2-oxo-2-(thiophen-2-yl)ethyl group and a methyl group . Thiophene is a five-membered ring containing one sulfur atom . The compound is part of the larger family of heterocyclic compounds, which have diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridinium core, a 2-oxo-2-(thiophen-2-yl)ethyl group, and a methyl group . The pyridinium core is a six-membered ring with one nitrogen atom and a positive charge . Thiophene, a component of the 2-oxo-2-(thiophen-2-yl)ethyl group, is a five-membered ring containing one sulfur atom .

Scientific Research Applications

Photophysical Properties

A study by Li et al. (2009) explored the photophysical properties of a related fluorophore, 1-(ethoxy-carbonyl-methyl)-4-[2-(5-methoxy)thiazolyl]pyridinium bromide (4-MeB). It was found that in solvents with a larger dielectric constant, 4-MeB ionizes into free ions, demonstrating a characteristic absorption band in the UV region. In contrast, in solvents with smaller dielectric constants, 4-MeB forms a tight ion pair and shows bromide anion-dependent absorption in both visible and UV regions. Additionally, 4-MeB exhibits dual-emissive fluorescent properties in all solvents used, with emission peak positions influenced by excitation wavelength (Li et al., 2009).

Kinetics and Mechanism Studies

Castro et al. (1997) conducted a study on the kinetics and mechanism of pyridinolysis of alkyl aryl thionocarbonates. Their research involved an investigation of the reaction of various pyridines with alkyl aryl thionocarbonates in water. The study revealed insights into the reaction pathway, including the existence of a zwitterionic tetrahedral intermediate and its influence on the reaction rate (Castro et al., 1997).

Sensor Development

Akl and Ali (2016) developed highly sensitive potentiometric sensors for thorium ion detection using a morpholine derivative self-assembled on silver nanoparticles. This research is significant for environmental monitoring and the safe handling of radioactive materials (Akl & Ali, 2016).

Catalytic Properties in Ruthenium Complexes

Mejuto et al. (2015) synthesized a ruthenium complex using 1-Methyl-3-(2-((pyridin-2-ylmethylene)amino)ethyl)-1H-imidazol-3-ium bromide as a ligand precursor. This research highlights the potential use of such compounds in catalysis, particularly in the reduction of ketones and aldehydes (Mejuto et al., 2015).

Applications in Heterocyclic Synthesis

Wardkhan et al. (2008) researched the synthesis of thiazoles and their fused derivatives with antimicrobial activities. Their study involved the reaction of various reagents with 2-ethoxy carbonyl methylene thiazol-4-one, leading to the creation of compounds with potential pharmaceutical applications (Wardkhan et al., 2008).

Properties

IUPAC Name

2-(4-methylpyridin-1-ium-1-yl)-1-thiophen-2-ylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NOS.BrH/c1-10-4-6-13(7-5-10)9-11(14)12-3-2-8-15-12;/h2-8H,9H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQYOFYIZOJBLK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CC(=O)C2=CC=CS2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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